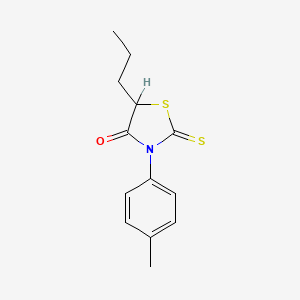
5-Propyl-3-(p-tolyl)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-3-(p-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a propyl group at the 5-position and a p-tolyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(p-tolyl)rhodanine can be achieved through the Knoevenagel condensation reaction. This involves the reaction of rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction is typically carried out under microwave dielectric heating to improve yields and reaction rates .
Industrial Production Methods
Industrial production methods for rhodanine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Propyl-3-(p-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidine ring can undergo substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases such as diabetes and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Propyl-3-(p-tolyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antibacterial and antifungal activities, where it disrupts essential metabolic pathways in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidene rhodanine: Known for its inhibitory effect on pancreatic cholesterol esterase.
Rhodanine-3-acetic acid: Exhibits strong antibacterial activity against gram-positive bacteria.
5-Isopropylidene derivatives of 3-dimethyl-2-thio-hydantoin: Cytotoxic against leukemic cell lines.
Uniqueness
5-Propyl-3-(p-tolyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl and p-tolyl groups contribute to its unique pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
23522-45-4 |
|---|---|
Fórmula molecular |
C13H15NOS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-4-11-12(15)14(13(16)17-11)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
NDUYLFHBELLXTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


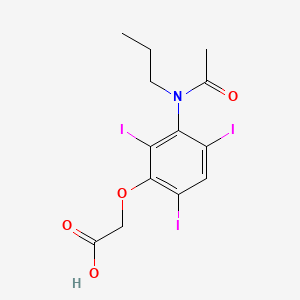
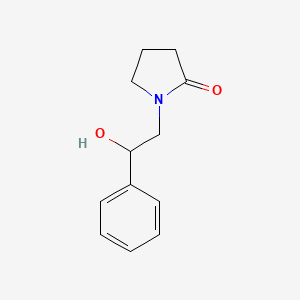
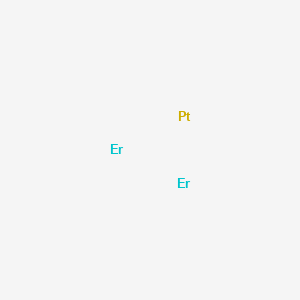
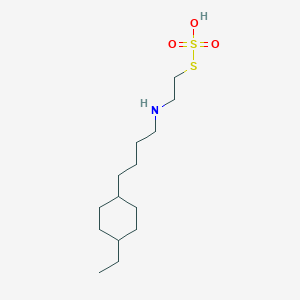
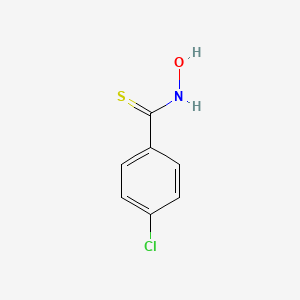
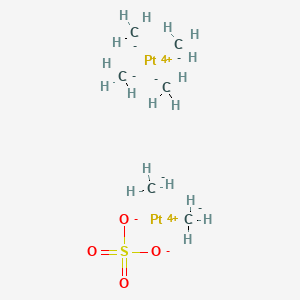

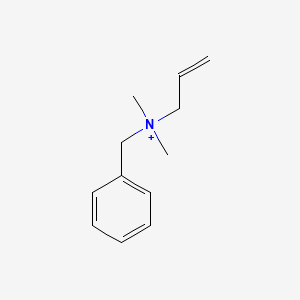
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
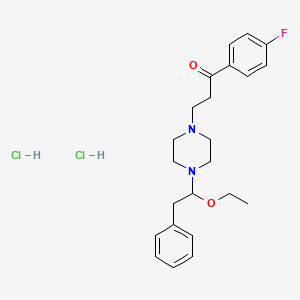

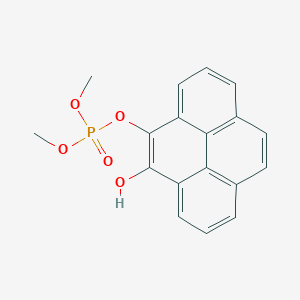
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
